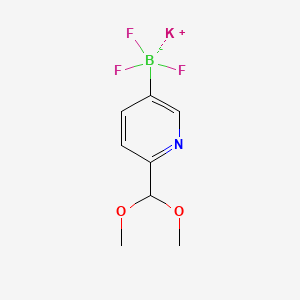
Potassium (6-(dimethoxymethyl)pyridin-3-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and reactivity, making them valuable in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group imparts unique properties to the compound, making it a versatile reagent in the field of chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide typically involves the reaction of 6-(dimethoxymethyl)pyridine with a boron reagent, such as boron trifluoride etherate, in the presence of a potassium base. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
Reactants: 6-(dimethoxymethyl)pyridine, boron trifluoride etherate, potassium base.
Solvent: Anhydrous solvent such as tetrahydrofuran (THF).
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Substitution Reactions: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
科学的研究の応用
Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to the target molecule. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
- Potassium 2,6-dimethoxypyridine-3-trifluoroborate
- Potassium (2,6-dimethylpyridin-3-yl)trifluoroboranuide
Uniqueness
Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide is unique due to the presence of the dimethoxymethyl group, which can influence its reactivity and stability. This makes it a valuable reagent in specific synthetic applications where other similar compounds may not be as effective.
特性
分子式 |
C8H10BF3KNO2 |
|---|---|
分子量 |
259.08 g/mol |
IUPAC名 |
potassium;[6-(dimethoxymethyl)pyridin-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C8H10BF3NO2.K/c1-14-8(15-2)7-4-3-6(5-13-7)9(10,11)12;/h3-5,8H,1-2H3;/q-1;+1 |
InChIキー |
CTKLCWVYAXHDMS-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CN=C(C=C1)C(OC)OC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


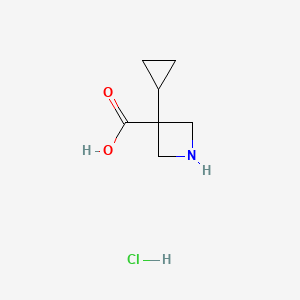
![1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13459128.png)


![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)
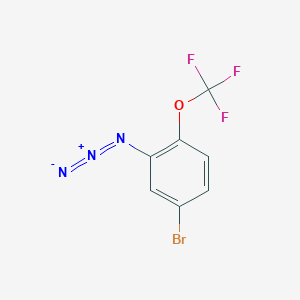
![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)

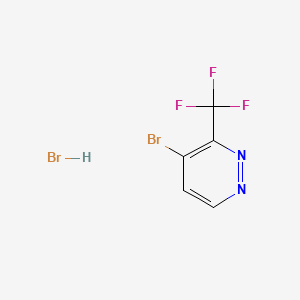
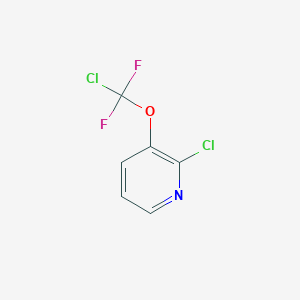
![Benzo[d]oxazol-4-ylboronic acid](/img/structure/B13459195.png)
